molecular formula C13H18N2O B1528466 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one CAS No. 1341681-70-6

3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

Cat. No.: B1528466
CAS No.: 1341681-70-6
M. Wt: 218.29 g/mol
InChI Key: QWDBPCCXEXIGAV-UHFFFAOYSA-N
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Description

3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (CAS 1341681-70-6) is a high-purity chemical compound with a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol, supplied for research applications . This molecule features a pyrrolidin-2-one scaffold, a five-membered lactam ring, substituted with an amino group and a 2,4,6-trimethylphenyl (mesityl) group at the nitrogen atom . Compounds based on the 3-aminopyrrolidin-2-one structure are of significant interest in medicinal chemistry and chemical biology research. Specifically, 3-aminopyrrolidine derivatives are key intermediates explored in the synthesis of macrocyclic orexin receptor agonists . Orexin receptor agonists are a active area of investigation for disorders of excessive somnolence and other sleep-wake diseases . The structural motif of this compound makes it a valuable building block for constructing more complex molecules for pharmaceutical research and development. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can be assured of reliable cold-chain transportation to preserve the integrity of the product. For detailed handling, safety information, and current availability, please refer to the product documents and safety data sheet.

Properties

IUPAC Name

3-amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-8-6-9(2)12(10(3)7-8)15-5-4-11(14)13(15)16/h6-7,11H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDBPCCXEXIGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCC(C2=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategy

  • Starting material : 3-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one.
  • Process : The ketone group at the 3-position undergoes reductive amination with ammonia or an ammonium salt in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen with a catalyst).
  • Outcome : Formation of the 3-amino derivative with retention of the N-(2,4,6-trimethylphenyl) substituent.

This method is advantageous for its selectivity and mild conditions, preserving the sensitive aryl substituent.

N-Arylation of 3-Aminopyrrolidin-2-one

  • Starting material : 3-aminopyrrolidin-2-one.
  • Process : Palladium-catalyzed Buchwald-Hartwig amination with 2,4,6-trimethylphenyl bromide or chloride.
  • Outcome : Formation of the target compound by direct arylation on the nitrogen atom.

This approach requires careful choice of catalyst and ligands to accommodate the steric hindrance of the 2,4,6-trimethylphenyl group.

Alternative Synthetic Routes via Azide Chemistry and Cyclization

Recent advances in heterocyclic synthesis utilize azide intermediates and cyclization reactions to form amino-substituted pyrrolidinones:

These methods offer stereoselectivity and functional group tolerance, potentially applicable to the synthesis of this compound if suitably adapted with the trimethylphenyl substituent on the nitrogen.

Representative Data Table: Comparative Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Reductive Amination 3-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one Ammonia, NaBH3CN or H2/Pd Mild, room temp to reflux High selectivity, mild conditions Requires ketone precursor
Buchwald-Hartwig N-Arylation 3-aminopyrrolidin-2-one, 2,4,6-trimethylphenyl halide Pd catalyst, phosphine ligands Elevated temp, inert atmosphere Direct N-arylation, modular Steric hindrance, catalyst cost
Azide-mediated Cyclization Amino alcohols/allylic azides Cu catalyst, ligands Mild to moderate temp Stereoselective, versatile Requires azide synthesis, safety concerns
Tandem Allylic Azide Rearrangement Allylic azides with aryl substituents Cu catalyst, Lewis acids Controlled temp, inert High yields, stereoselectivity Complex setup, substrate scope

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the pyrrolidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antagonist Properties:
The compound has been investigated for its potential as a nonpeptide antagonist in receptor-mediated pathways. Research indicates that derivatives of pyrrolidine structures, similar to 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one, exhibit activity against metabolic syndrome-related pathways. This suggests possible therapeutic applications in treating conditions such as obesity and diabetes.

GABA Receptor Interaction:
The presence of the pyrrolidin-2-one ring indicates that this compound may interact with GABA (γ-aminobutyric acid) receptors. Compounds that modulate GABAergic activity are crucial in the treatment of various neurological disorders, including anxiety and epilepsy. The unique aromatic substituent (2,4,6-trimethylphenyl) may enhance the binding affinity to these receptors.

Development of Anti-obesity Agents:
Research has shown that compounds with similar structures have been developed as anti-obesity agents. The ability to selectively target metabolic pathways without significant side effects is a critical advantage for compounds like this compound .

Biochemical Research

Interaction Profiles:
Studies on the interaction profiles of similar compounds indicate that they may engage with various biological targets. Understanding these interactions is essential for optimizing the pharmacological profiles of new derivatives. This knowledge can lead to the development of more effective drugs with fewer side effects.

Combinatorial Chemistry:
The synthesis of this compound can be integrated into combinatorial chemistry approaches to generate diverse libraries of related compounds. This methodology allows for rapid screening and identification of lead compounds for drug development .

Structural Comparisons and Derivatives

The uniqueness of this compound lies in its specific combination of structural features. The following table outlines some structurally similar compounds and their unique properties:

Compound Name Structural Features Unique Properties
1-(2,4,6-trimethylphenyl)piperidinePiperidine ring instead of pyrrolidineDifferent receptor binding profile
3-Amino-1-(naphthalen-1-yl)pyrrolidin-2-oneNaphthalene substituentPotentially different biological activity
3-Amino-pyrrolidineLacks the aromatic substitutionMore basic structure; simpler synthesis

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrrolidinone ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and molecular differences between 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one and related compounds:

Compound Name Molecular Formula Substituent at 1-Position Molar Mass (g/mol) Key Functional Groups
This compound C₁₃H₁₈N₂O 2,4,6-Trimethylphenyl 218.30 (calculated) Amino, Aryl, Ketone
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one C₁₀H₁₁FN₂O 2-Fluorophenyl 194.21 Amino, Fluoroaryl, Ketone
3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one C₁₁H₁₁F₃N₂O 2-(Trifluoromethyl)phenyl 260.21 Amino, CF₃-Aryl, Ketone
(3R,5R)-5-(3-Methoxy-phenyl)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one C₁₉H₁₇F₃N₂O₂ 4-Trifluoromethylphenyl, 3-methoxy 386.35 Methoxy, CF₃-Aryl, Ketone

Key Observations :

  • Steric Effects: The 2,4,6-trimethylphenyl group introduces significant steric bulk compared to mono-fluorinated or trifluoromethyl-substituted analogs.
  • Electronic Effects: Methyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., -F, -CF₃). This alters the electron density of the pyrrolidinone ring, influencing reactivity and intermolecular interactions .

Physicochemical Properties

  • Boiling Point and Density: Fluorinated analogs (e.g., 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one) exhibit higher predicted boiling points (~388°C) and densities (~1.275 g/cm³) due to fluorine’s electronegativity and molecular packing effects . The trimethylphenyl analog likely has a lower boiling point but comparable density due to its bulkier aromatic system.
  • pKa: The amino group in 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one has a predicted pKa of 8.05, suggesting moderate basicity. The trimethylphenyl variant’s amino group may exhibit a slightly lower pKa due to steric hindrance reducing solvation .

Biological Activity

3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data from case studies and comparative analyses with similar compounds.

  • IUPAC Name : this compound
  • Molecular Weight : 218.29 g/mol
  • LogP : 1.6 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 2
  • Rotatable Bond Count : 1

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast)1.93Induction of caspase activity
U-937 (Leukemia)2.84Modulation of p53 expression
HCT-116 (Colon)0.48Cell cycle arrest at G1 phase

These findings suggest that the compound may act through pathways involving apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has shown selective inhibition against human carbonic anhydrases (hCA IX and hCA II), which are often overexpressed in tumors:

Enzyme K_i Value (nM) Selectivity
hCA IX89High selectivity for cancer cells
hCA II750Moderate selectivity

This selective inhibition suggests potential therapeutic applications in targeting tumor growth and metastasis .

The biological activity of this compound is primarily attributed to its interaction with biological targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation : It influences cell cycle checkpoints, particularly the G1 phase.
  • Enzyme Modulation : By inhibiting carbonic anhydrases, it alters the tumor microenvironment conducive to cancer progression.

Case Studies

A notable study conducted on a series of pyrrolidine derivatives found that modifications to the phenyl ring significantly impacted biological activity. The presence of electron-withdrawing groups was crucial for enhancing anticancer efficacy .

Another study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against multiple leukemia cell lines at sub-micromolar concentrations .

Comparative Analysis

Comparing this compound with other pyrrolidine derivatives reveals unique properties:

Compound IC50 (µM) Biological Activity
This compound0.48Anticancer (MCF-7)
3-Amino-1-(2-(trifluoromethyl)phenyl)propan-1-ol>5Moderate anticancer activity
3-Aminopyrrolidin-2-one>10Limited anticancer activity

This comparative data underscores the potency of this compound relative to its analogs .

Q & A

Q. Table 1. Comparative Reactivity of Pyrrolidinone Derivatives

Substituent on Phenyl RingReaction Rate (SN2)Metabolic Stability (t₁/₂, hrs)
2,4,6-Trimethyl (Target)0.7 (relative to H)4.2 (predicted)
4-Fluoro (Analog )1.03.1
4-Chloro (Analog )0.93.8

Q. Table 2. Recommended Analytical Conditions

ParameterHPLC (Purity)LC-MS (Impurity Profiling)
ColumnC18, 5 µm, 250 mmHILIC, 2.6 µm, 100 mm
Mobile PhaseAcetonitrile/WaterAmmonium formate (pH 3)/ACN
Flow Rate1.0 mL/min0.4 mL/min
DetectionUV 254 nmESI+ (m/z 50–800)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Reactant of Route 2
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

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